4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

physicochemical properties building block characterization medicinal chemistry

4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine HCl is the procurement choice for chiral tetrahydropyrimidine scaffolds. The C4-stereogenic center (absent in CAS 26893-39-0) enables enantiomeric resolution for stereochemical SAR. MW 149.62, CLogP -0.281. The 2-amino handle allows urea, amide, or heterocycle derivatization. Structurally related to the avanafil PDE5 inhibitor pharmacophore, yet distinct from impurity (1,4,5,6-tetrahydropyrimidin-2-yl)methanamine. Supplied as stable HCl salt with superior aqueous solubility over the free base. Enables combinatorial library production with stereochemical diversity.

Molecular Formula C5H12ClN3
Molecular Weight 149.62 g/mol
CAS No. 591210-96-7
Cat. No. B6611857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
CAS591210-96-7
Molecular FormulaC5H12ClN3
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCC1CCN=C(N1)N.Cl
InChIInChI=1S/C5H11N3.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H3,6,7,8);1H
InChIKeyZNOIAHOPHBDPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride (CAS 591210-96-7): Structural Identity and Compound Class


4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a C5-substituted 2-aminotetrahydropyrimidine derivative supplied as a hydrochloride salt . The compound belongs to the 1,4,5,6-tetrahydropyrimidine class—partially saturated six-membered heterocycles containing two ring nitrogen atoms—and is catalogued as a synthetic building block by Enamine (EN300-6745257) and distributed through Sigma-Aldrich at 95% purity . Its core scaffold features a 2-amino substituent and a 4-methyl group that introduces a stereogenic center at C4, distinguishing it from the unsubstituted parent 1,4,5,6-tetrahydropyrimidine (CAS 1606-49-1) and the 2-amino analog lacking the 4-methyl group (CAS 41078-65-3 free base; CAS 26893-39-0 hydrochloride) .

Why Generic Substitution Fails for 4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride: Comparator-Based Differentiation


In-class substitution of this compound by unsubstituted or regioisomeric analogs cannot reproduce its specific structural and physicochemical profile. The 4-methyl group introduces a stereogenic center (C4) that is absent in 1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride (CAS 26893-39-0), creating a chiral building block with distinct molecular weight (149.62 vs. 135.59 g/mol) and lipophilicity (CLogP -0.281) . The hydrochloride salt form confers aqueous solubility and handling advantages over the free base, which undergoes gradual hydrolysis in neutral and alkaline media [1]. Furthermore, positional isomers such as (1,4,5,6-tetrahydropyrimidin-2-yl)methanamine (Avanafil Impurity 13, CAS 759408-08-7) bear the aminomethyl group at C2 rather than the amino group, yielding entirely different derivatization chemistry and biological recognition profiles [2].

Quantitative Differentiation Evidence for 4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride vs. Closest Analogs


Molecular Weight and CLogP Differentiation vs. Unsubstituted 2-Aminotetrahydropyrimidine Hydrochloride

The 4-methyl substituent increases the molecular weight of the hydrochloride salt from 135.59 g/mol (unsubstituted analog, CAS 26893-39-0) to 149.62 g/mol (target compound), a ΔMW of +14.03 g/mol corresponding to one methylene unit . The measured CLogP of the target compound is -0.281, indicating modestly higher lipophilicity than would be predicted for the unsubstituted analog, although a direct CLogP value for the comparator is not publicly available from the same measurement protocol . The unsubstituted hydrochloride salt exhibits a defined melting point of 152–155°C , whereas the target compound is supplied as a powder with no reported melting point, consistent with the 4-methyl group disrupting crystal lattice packing relative to the unsubstituted congener.

physicochemical properties building block characterization medicinal chemistry

Chiral Center at C4: Stereochemical Differentiation from Achiral 2-Aminotetrahydropyrimidine Analogs

The 4-methyl substitution generates a stereogenic center at carbon 4 of the tetrahydropyrimidine ring, a feature entirely absent in the achiral unsubstituted 1,4,5,6-tetrahydropyrimidin-2-amine (CAS 41078-65-3) and its hydrochloride salt (CAS 26893-39-0) . This introduces the potential for enantiomeric resolution or asymmetric induction in downstream synthetic transformations. In contrast, the positional isomer (1,4,5,6-tetrahydropyrimidin-2-yl)methanamine (Avanafil Impurity 13) is also achiral due to the exocyclic aminomethyl group at C2, lacking any ring stereocenter [1].

chiral building block stereochemistry asymmetric synthesis

Hydrochloride Salt Stability Advantage vs. Free Base: Hydrolysis Behavior of the 2-Aminotetrahydropyrimidine Scaffold

The hydrochloride salt form of 2-aminotetrahydropyrimidines provides enhanced stability relative to the free base. Berger (1964) demonstrated that 2-amino-1,4,5,6-tetrahydropyrimidine hydrolyzes slowly in neutral and alkaline aqueous media at room temperature, with accelerated degradation under alkaline conditions [1]. The hydrochloride salt mitigates this hydrolytic instability by protonating the amidine-like 2-amino group, reducing nucleophilic susceptibility to water attack. While the 4-methyl substituent may further influence hydrolysis kinetics through steric and electronic effects, no direct comparative hydrolysis rate data for the 4-methyl vs. unsubstituted hydrochloride salts are currently available in the peer-reviewed literature.

salt stability hydrolysis storage formulation

Scaffold Pharmacological Potential: 4-Methyl-Substituted Tetrahydropyrimidine Derivatives as Acetylcholinesterase Inhibitors

In a series of tetrahydropyrimidin-4-yl)pyridine derivatives evaluated as acetylcholinesterase (AChE) inhibitors, the 4-methyl substituted derivative 6d achieved an IC₅₀ of 0.082 µM against AChE, which was comparable to the reference drug donepezil (IC₅₀ = 0.079 µM) [1]. This demonstrates that the 4-methyl substitution pattern on the tetrahydropyrimidine scaffold can support potent target engagement when elaborated with appropriate aromatic appendages. Importantly, this evidence is class-level: compound 6d bears a pyridine substituent at the 4-position of a tetrahydropyrimidine ring system and is structurally distinct from the target compound, which is the unelaborated 4-methyl-2-aminotetrahydropyrimidine core. No direct AChE inhibition data exist for the target compound itself.

acetylcholinesterase Alzheimer's disease CNS drug discovery

Building Block Utility for PDE5 Inhibitor Scaffolds: Structural Relationship to Avanafil Pharmacophore

The 2-aminotetrahydropyrimidine core of the target compound is structurally related to the central pharmacophoric element of avanafil (Stendra®), an FDA-approved PDE5 inhibitor [1]. Avanafil's pyrimidine carboxamide moiety engages the PDE5 catalytic site through a bidentate hydrogen bond with Gln817 and π-π stacking with Phe820 [1]. The target compound, bearing a 2-amino group and a 4-methyl substituent on a tetrahydropyrimidine ring, represents a reduced, more synthetically versatile form of this pharmacophore, enabling divergent functionalization at the 2-amino position (e.g., acylation, urea formation, or heterocycle annulation) that is not accessible from the fully aromatic pyrimidine or the unsubstituted 2-aminotetrahydropyrimidine scaffold. The 4-methyl group additionally provides steric modulation of the ring conformation relative to the unsubstituted analog.

PDE5 inhibitor avanafil medicinal chemistry building block

Solid-Phase Synthetic Accessibility: 2-Aminotetrahydropyrimidine Scaffold as a Combinatorial Chemistry Building Block

The 2-aminotetrahydropyrimidine scaffold has been successfully synthesized on solid-phase via a guanidinium intermediate with subsequent displacement of tosylate by an imine, demonstrating the scaffold's compatibility with combinatorial library production [1]. This established solid-phase methodology was developed in the context of aspartic acid protease inhibitor programs, indicating the scaffold's relevance to protease-targeted drug discovery [1]. While this methodology was demonstrated on the unsubstituted 2-aminotetrahydropyrimidine scaffold, the 4-methyl analog (target compound) introduces additional diversity through the C4 stereocenter, increasing the combinatorial library design space.

solid-phase synthesis combinatorial chemistry library synthesis

Procurement-Relevant Application Scenarios for 4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine Hydrochloride (CAS 591210-96-7)


Chiral Building Block for Enantioselective Medicinal Chemistry Programs

The C4 stereogenic center distinguishes this compound from the achiral 2-aminotetrahydropyrimidine hydrochloride (CAS 26893-39-0), making it the appropriate procurement choice for medicinal chemistry teams requiring chiral tetrahydropyrimidine scaffolds for SAR exploration . The 2-amino group serves as a functionalization handle for urea, amide, or heterocycle formation, while the 4-methyl group provides steric modulation of ring conformation . Enantiomeric resolution of the racemate can be pursued to generate enantiopure building blocks, a dimension unavailable from the unsubstituted analog.

Precursor for PDE5 Inhibitor Analog Synthesis

The 2-aminotetrahydropyrimidine core is structurally related to the pyrimidine pharmacophore of avanafil, an FDA-approved PDE5 inhibitor (IC₅₀ = 5.2 nM) . The target compound provides a reduced, functionalizable scaffold for generating novel PDE5 inhibitor analogs through diversification at the 2-amino position—a synthetic strategy not accessible from the fully aromatic avanafil pyrimidine core . The 4-methyl substituent introduces conformational bias that may influence PDE5 isoform selectivity.

Combinatorial Library Synthesis via Solid-Phase Methodology

The established solid-phase synthetic route for 2-aminotetrahydropyrimidines—via guanidinium intermediate formation and tosylate displacement by imines—supports the use of this compound as a scaffold for combinatorial library production . The 4-methyl stereocenter adds a stereochemical diversity dimension to library design, enabling the generation of enantiomerically enriched or diastereomerically diverse compound collections for high-throughput screening campaigns .

Analytical Reference for Impurity Profiling in PDE5 Inhibitor Manufacturing

Given its structural relationship to the avanafil pharmacophore and its distinction from the known avanafil impurity (1,4,5,6-tetrahydropyrimidin-2-yl)methanamine, CAS 759408-08-7 , this compound may serve as a process-related impurity or intermediate reference standard in the analytical quality control of PDE5 inhibitor active pharmaceutical ingredients. Its distinct molecular weight (149.62 g/mol), CLogP (-0.281), and InChIKey (ZNOIAHOPHBDPRB-UHFFFAOYSA-N) enable unambiguous LC-MS identification .

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